
GSK3beta degrader 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycogen synthase kinase-3 beta degrader 1 is a compound designed to target and degrade glycogen synthase kinase-3 beta, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase-3 beta plays a crucial role in regulating glycogen metabolism, cell cycle control, apoptosis, and inflammation. The inhibition of glycogen synthase kinase-3 beta has therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
準備方法
The preparation of glycogen synthase kinase-3 beta degrader 1 involves synthetic routes that include the use of a glycogen synthase kinase-3 beta inhibitor, a polyethylene glycol linker, and a cereblon E3 ligase ligand. The synthetic process typically involves multiple steps, including the formation of the inhibitor, the attachment of the linker, and the conjugation with the E3 ligase ligand . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Glycogen synthase kinase-3 beta degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
科学的研究の応用
Glycogen synthase kinase-3 beta degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition and degradation of glycogen synthase kinase-3 beta, providing insights into the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the effects of glycogen synthase kinase-3 beta inhibition on cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Medicine: Glycogen synthase kinase-3 beta degrader 1 has potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes by targeting and degrading glycogen synthase kinase-3 beta.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta
作用機序
Glycogen synthase kinase-3 beta degrader 1 exerts its effects by targeting and degrading glycogen synthase kinase-3 beta through the ubiquitin-proteasome system. The compound binds to glycogen synthase kinase-3 beta and recruits the E3 ligase cereblon, which ubiquitinates glycogen synthase kinase-3 beta, marking it for degradation by the proteasome. This process reduces the levels of glycogen synthase kinase-3 beta in cells, thereby inhibiting its activity and downstream signaling pathways .
類似化合物との比較
Glycogen synthase kinase-3 beta degrader 1 is unique compared to other glycogen synthase kinase-3 beta inhibitors due to its ability to degrade the enzyme rather than merely inhibiting its activity. Similar compounds include:
SB-216763: A glycogen synthase kinase-3 beta inhibitor that does not degrade the enzyme.
Iminothiadiazole compounds: These compounds inhibit glycogen synthase kinase-3 beta but do not target it for degradation.
Isoorientin analogs: These compounds also inhibit glycogen synthase kinase-3 beta but lack the degradation mechanism
Glycogen synthase kinase-3 beta degrader 1 offers a novel approach to targeting glycogen synthase kinase-3 beta by promoting its degradation, providing a unique advantage over traditional inhibitors.
特性
分子式 |
C43H42Cl2N6O9 |
|---|---|
分子量 |
857.7 g/mol |
IUPAC名 |
2-[3-[4-(2,4-dichlorophenyl)-2,5-dioxopyrrol-3-yl]indol-1-yl]-N-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]butoxy]propyl]acetamide |
InChI |
InChI=1S/C43H42Cl2N6O9/c44-25-12-13-27(30(45)22-25)37-38(41(56)49-40(37)55)29-23-50(32-11-2-1-8-26(29)32)24-35(53)47-17-7-21-60-19-4-3-18-59-20-6-16-46-31-10-5-9-28-36(31)43(58)51(42(28)57)33-14-15-34(52)48-39(33)54/h1-2,5,8-13,22-23,33,46H,3-4,6-7,14-21,24H2,(H,47,53)(H,48,52,54)(H,49,55,56) |
InChIキー |
QGECSMFGVLFLIS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCOCCCCOCCCNC(=O)CN4C=C(C5=CC=CC=C54)C6=C(C(=O)NC6=O)C7=C(C=C(C=C7)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



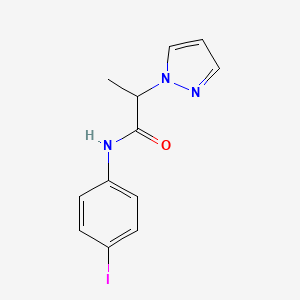
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

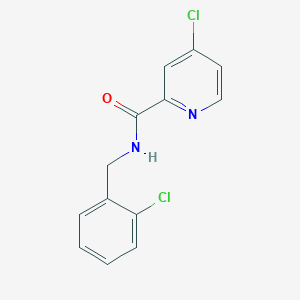
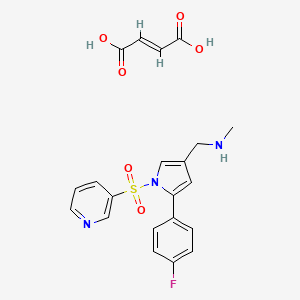
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
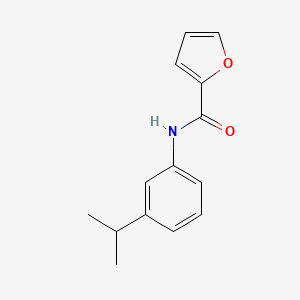


![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)

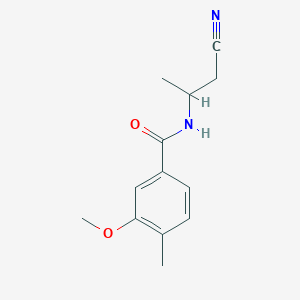
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
